molecular formula C26H25N5O3S B10864628 2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-(morpholin-4-yl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10864628
M. Wt: 487.6 g/mol
InChI Key: ILMDNMALVADJFR-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiazole moiety, which is known for its significant pharmacological properties and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are typically synthesized by the cyclization of 2-aminothiophenols with acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can be achieved by employing high-throughput screening techniques and advanced catalytic systems to streamline the reaction process. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(3-METHYLBENZYL)-5-MORPHOLINO-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity enhances its potential for diverse biological activities and applications in various fields .

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-1-[(3-methylphenyl)methyl]-5-morpholin-4-ylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C26H25N5O3S/c1-17-6-5-7-19(14-17)16-29-21-15-23(32)30(28-10-12-34-13-11-28)18(2)24(21)25(33)31(29)26-27-20-8-3-4-9-22(20)35-26/h3-9,14-15H,10-13,16H2,1-2H3

InChI Key

ILMDNMALVADJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=NC5=CC=CC=C5S4)C)N6CCOCC6

Origin of Product

United States

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